

Theoretical vs. experimental properties of 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,4,5-Tetramethoxybenzene

Cat. No.: B1203070

[Get Quote](#)

A Comparative Guide to the Properties of 1,2,4,5-Tetramethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

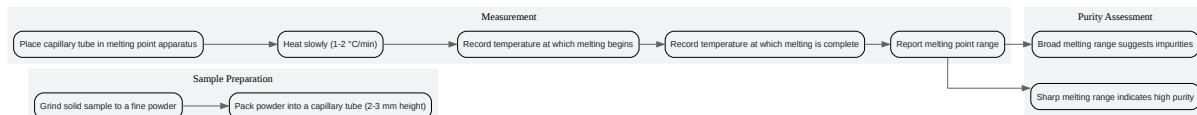
This guide provides a comparative analysis of the theoretical and experimental properties of **1,2,4,5-tetramethoxybenzene**. It is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, drug discovery, and materials science. This document summarizes key physicochemical properties, outlines a detailed synthesis protocol, and explores the potential biological activities of this compound, with comparisons to relevant alternatives.

Comparison of Physicochemical Properties

The following tables summarize the known theoretical and experimental properties of **1,2,4,5-tetramethoxybenzene** and two alternative compounds, 1-allyl-2,3,4,5-tetramethoxybenzene and 1,2,4,5-tetramethylbenzene. A significant gap exists in the publicly available experimental data for the melting and boiling points of **1,2,4,5-tetramethoxybenzene**.

Property	1,2,4,5-Tetramethoxybenzene (Theoretical)	1-Allyl-2,3,4,5-tetramethoxybenzene (Experimental)	1,2,4,5-Tetramethylbenzene (Experimental)
Molecular Formula	C ₁₀ H ₁₄ O ₄ [1] [2]	C ₁₃ H ₁₈ O ₄ [3] [4]	C ₁₀ H ₁₄ [5] [6]
Molecular Weight	198.22 g/mol [1] [2]	238.28 g/mol [3]	134.22 g/mol [6]
Melting Point	Not available	25 °C [3] [7]	76-82 °C [5]
Boiling Point	Not available	307-309 °C @ 760 mmHg [3] [8]	Not available
Appearance	Not available	Solid [3]	White chunks or powder [5]

Table 1: Comparison of Physicochemical Properties.

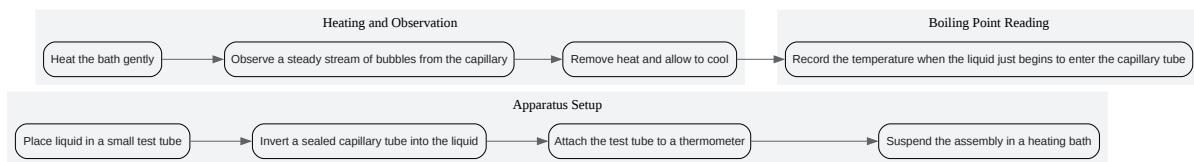

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1,2,4,5-tetramethoxybenzene** is not readily available in the surveyed literature, a general method for the preparation of 1,4-dimethoxybenzene from hydroquinone can be adapted.[\[9\]](#) Additionally, a general protocol for the synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ -unsaturated ketones has been described.

A plausible synthetic route to **1,2,4,5-tetramethoxybenzene** could involve the methylation of 1,2,4,5-tetrahydroxybenzene. The starting material, 1,2,4,5-tetrahydroxybenzene, can be prepared from hydroquinone.[\[10\]](#)

General Experimental Protocol for Melting Point Determination

The melting point of a solid compound can be determined using a capillary tube method with a melting point apparatus.



[Click to download full resolution via product page](#)

Caption: Workflow for melting point determination.

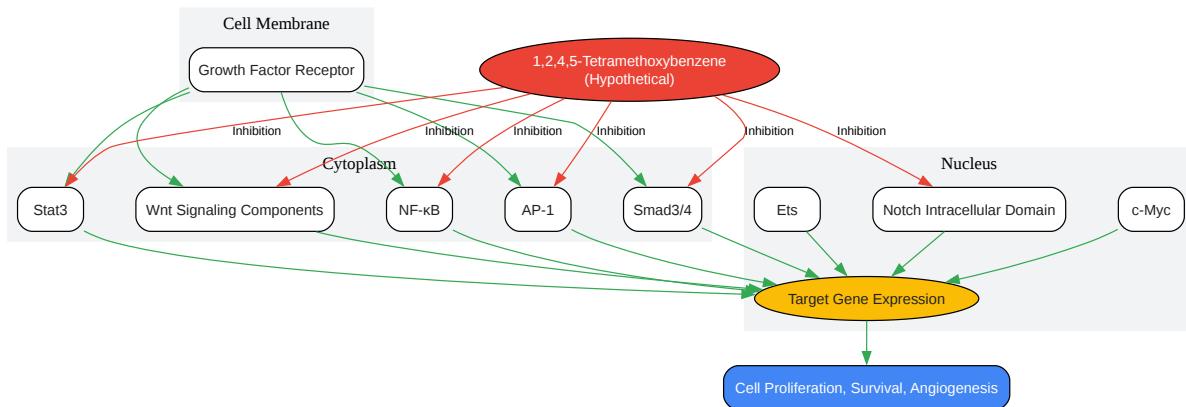
General Experimental Protocol for Boiling Point Determination

The boiling point of a liquid can be determined by observing the temperature at which its vapor pressure equals the atmospheric pressure.

[Click to download full resolution via product page](#)

Caption: Workflow for boiling point determination.

Biological Activity and Signaling Pathways


Direct experimental data on the biological activity of **1,2,4,5-tetramethoxybenzene** is limited in the available literature. However, studies on structurally related polymethoxybenzenes and stilbenes provide insights into its potential pharmacological effects.

Potential Antimicrobial and Cytotoxic Activities

Research on other methoxy-substituted benzene derivatives suggests that **1,2,4,5-tetramethoxybenzene** may possess antimicrobial and cytotoxic properties. For instance, various methoxyphenolic compounds have demonstrated antimicrobial activity against foodborne pathogens.^[11] The number and position of methoxy groups can influence the antimicrobial efficacy of these compounds.^[12]

Furthermore, studies on tetramethoxystilbene isomers have revealed cytotoxic activity against various cancer cell lines, including leukemia, breast, and cervical carcinomas.^[13] These compounds were found to inhibit the activation of several cancer-related signaling pathways, such as Stat3, Smad3/4, myc, Ets, Notch, and Wnt.^[13] The (Z)-isomer of 3,4,3',5'-tetramethoxystilbene was generally more potent than the (E)-isomer in these assays.^[13]

The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a cytotoxic agent, leading to the inhibition of cancer cell proliferation.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathways inhibited by **1,2,4,5-tetramethoxybenzene**.

Conclusion

1,2,4,5-Tetramethoxybenzene is a compound with theoretical properties that suggest its potential utility in various research applications. However, a notable lack of experimentally determined data, particularly regarding its melting and boiling points, and specific biological activities, hinders a comprehensive comparison with its theoretical profile and with alternative compounds. The provided synthesis and analytical protocols offer a foundational framework for researchers to produce and characterize this compound. Further experimental investigation is warranted to fully elucidate the properties and potential applications of **1,2,4,5-tetramethoxybenzene**, especially in the context of drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,4,5-Tetramethoxybenzene | C10H14O4 | CID 97686 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-Allyl-2,3,4,5-tetramethoxybenzene | C13H18O4 | CID 617233 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)- [webbook.nist.gov]
- 5. 1,2,4,5-Tetramethylbenzene, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 1,2,4,5-テトラメチルベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene, 15361-99-6 [thegoodsentscompany.com]
- 9. prepchem.com [prepchem.com]
- 10. US3780114A - Method for the preparation of 1,2,4,5-tetrahydroxybenzene - Google Patents [patents.google.com]
- 11. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Polyphenolic Compounds | Luzhanin | Drug development & registration [pharmjournal.ru]
- 13. Cytotoxicity and modulation of cancer-related signaling by (Z)- and (E)-3,4,3',5'-tetramethoxystilbene isolated from Eugenia rigida - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical vs. experimental properties of 1,2,4,5-Tetramethoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203070#theoretical-vs-experimental-properties-of-1-2-4-5-tetramethoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com